molecular formula C8H14ClNOS B1285189 (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride CAS No. 1158460-82-2

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B1285189
CAS No.: 1158460-82-2
M. Wt: 207.72 g/mol
InChI Key: MGHBCAIDWSQUSM-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methoxyethyl group and a thiophen-2-ylmethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or thiophen-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)methylamine
  • Thiophen-2-ylmethylamine
  • (2-Methoxyethyl)(phenylmethyl)amine

Uniqueness

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is unique due to the presence of both the methoxyethyl and thiophen-2-ylmethyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the thiophen-2-ylmethyl group enhances the compound’s ability to participate in aromatic substitution reactions, while the methoxyethyl group provides additional sites for functionalization.

Properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHBCAIDWSQUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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